Lophyrotomin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

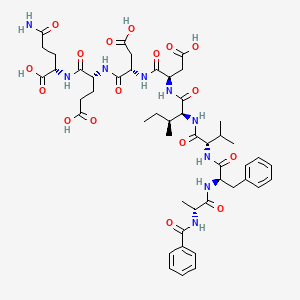

Lophyrotomin is a hepatotoxin isolated from the European Birch sawfly Arge pullata.

Applications De Recherche Scientifique

Introduction to Lophyrotomin

This compound is a toxic octapeptide originally isolated from the larvae of the sawfly Lophyrotoma interrupta. This compound has garnered attention due to its potential applications in various fields, particularly in agriculture and veterinary medicine, as well as its implications in biochemical research. Understanding the applications of this compound is crucial for harnessing its properties while mitigating its toxicity.

Toxicology and Veterinary Medicine

This compound's primary significance lies in its toxicity to livestock, particularly cattle and sheep. The peptide can cause severe health issues when ingested, making it a subject of study in veterinary toxicology. Research indicates that exposure to this compound can lead to acute poisoning, necessitating the development of antidotes or preventive measures in agricultural practices .

Biochemical Research

This compound has been utilized in biochemical studies to understand peptide structure and function. Its unique octapeptide structure provides insights into the mechanisms of peptide toxicity and interaction with biological membranes. Studies have focused on elucidating its solution structure, which aids in understanding how such peptides can disrupt cellular processes .

Agricultural Applications

Given its toxic properties, this compound has potential applications as a biopesticide. Research into the use of natural toxins for pest control has gained traction, and this compound could serve as a model for developing environmentally friendly pest management strategies. Its effectiveness against specific pests while posing a lower risk to non-target species makes it a candidate for further exploration in integrated pest management systems .

Pharmacological Studies

The pharmacological properties of this compound are also under investigation. Its mechanism of action at the molecular level could provide insights into developing new therapeutic agents or understanding similar toxic compounds. The study of this compound may lead to advancements in drug development, particularly in creating targeted therapies that exploit similar mechanisms .

Case Study 1: Toxicity Assessment

A study conducted on the effects of this compound on livestock highlighted its lethal dose and symptoms of poisoning. Researchers administered varying doses to sheep and monitored physiological responses, leading to recommendations for livestock management practices to avoid exposure .

Case Study 2: Structural Analysis

A detailed structural analysis of this compound revealed critical information about its conformation and interaction with lipid bilayers. This study utilized nuclear magnetic resonance spectroscopy to determine the peptide's structure, contributing to the broader understanding of peptide-lipid interactions and their implications for drug design .

Data Table: Properties and Effects of this compound

| Property | Description |

|---|---|

| Chemical Structure | Octapeptide derived from Lophyrotoma interrupta |

| Toxicity | Highly toxic to livestock; causes acute poisoning |

| Mechanism | Disrupts cellular membranes; affects ion channels |

| Applications | Veterinary medicine, biopesticide development, pharmacology |

Propriétés

Numéro CAS |

85932-85-0 |

|---|---|

Formule moléculaire |

C48H65N9O17 |

Poids moléculaire |

1040.1 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-benzamidopropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H65N9O17/c1-6-25(4)39(57-46(71)38(24(2)3)56-45(70)31(21-27-13-9-7-10-14-27)53-40(65)26(5)50-41(66)28-15-11-8-12-16-28)47(72)55-33(23-37(63)64)44(69)54-32(22-36(61)62)43(68)51-29(18-20-35(59)60)42(67)52-30(48(73)74)17-19-34(49)58/h7-16,24-26,29-33,38-39H,6,17-23H2,1-5H3,(H2,49,58)(H,50,66)(H,51,68)(H,52,67)(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,71)(H,59,60)(H,61,62)(H,63,64)(H,73,74)/t25-,26+,29+,30-,31+,32-,33+,38-,39-/m0/s1 |

Clé InChI |

YJHPUIVTIUFFBX-WVVKQBIJSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2 |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)C2=CC=CC=C2 |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

AFVIDDEQ |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C6H5-CO-Ala-Phe-Val-Ile-Asp-Asp-Glu-Gln lophyrotomin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.